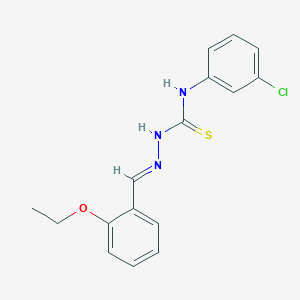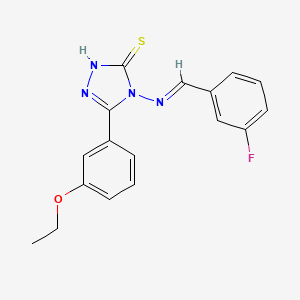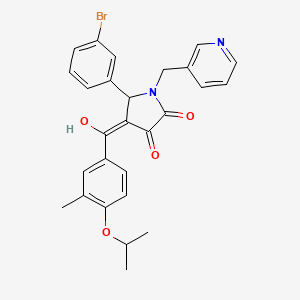
5-(3-Bromophenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Bromophenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrole core substituted with diverse functional groups, making it a subject of interest for researchers exploring new chemical entities with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Pyrrole Core: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions: Introduction of the 3-bromophenyl and pyridin-3-ylmethyl groups can be achieved through nucleophilic substitution reactions.
Hydroxylation and Benzoylation: The hydroxyl group at position 3 and the benzoyl group at position 4 can be introduced through selective hydroxylation and Friedel-Crafts acylation, respectively.
Isopropoxy Group Introduction: The isopropoxy group can be introduced via etherification reactions using appropriate alkyl halides and base catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
反応の種類
酸化: ヒドロキシル基は酸化されてケトンを形成することができます。
還元: カルボニル基は、水素化ホウ素ナトリウムなどの還元剤を用いてアルコールに還元することができます。
置換: 臭素原子は、アミンやチオールなどの様々な求核剤で置換されて、新しい誘導体を形成することができます。
エステル化: ヒドロキシル基はカルボン酸と反応してエステルを形成することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロム。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。
置換: 塩基の存在下で、アミン、チオール、アルコキシドなどの求核剤。
エステル化: 硫酸などの触媒を用いたカルボン酸または酸塩化物。
主な生成物
酸化: ケトンの生成。
還元: アルコールの生成。
置換: 新しい置換誘導体の生成。
エステル化: エステルの生成。
4. 科学研究における用途
化学
化学において、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用することができます。その多様な官能基により、様々な化学修飾が可能となり、有機合成において汎用性の高い中間体となります。
生物学
生物学研究において、この化合物は、抗菌性、抗炎症性、または抗がん性などの潜在的な生物活性を研究することができます。その構造的複雑さにより、様々な生物学的標的との相互作用が可能となります。
医学
医薬品化学において、この化合物は、創薬のためのリード化合物として探索することができます。そのユニークな構造は、疾患治療のための新しい治療の可能性を提供する可能性があります。
産業
産業分野では、この化合物は、ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用することができます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its structural complexity allows for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its unique structure may offer new therapeutic potentials for treating diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
5-(3-ブロモフェニル)-3-ヒドロキシ-4-(4-イソプロポキシ-3-メチルベンゾイル)-1-(ピリジン-3-イルメチル)-1H-ピロール-2(5H)-オンの作用機序は、その特定の用途によって異なります。生物学的コンテキストでは、酵素、受容体、またはDNAなどの分子標的に相互作用する可能性があります。複数の官能基の存在により、様々な相互作用が可能となり、様々な生化学的経路に影響を与える可能性があります。
類似化合物との比較
類似化合物
- 5-(3-ブロモフェニル)-3-ヒドロキシ-4-(4-メトキシベンゾイル)-1-(ピリジン-3-イルメチル)-1H-ピロール-2(5H)-オン
- 5-(3-クロロフェニル)-3-ヒドロキシ-4-(4-イソプロポキシベンゾイル)-1-(ピリジン-3-イルメチル)-1H-ピロール-2(5H)-オン
独自性
類似化合物と比較して、5-(3-ブロモフェニル)-3-ヒドロキシ-4-(4-イソプロポキシ-3-メチルベンゾイル)-1-(ピリジン-3-イルメチル)-1H-ピロール-2(5H)-オンは、ベンゾイル部分にイソプロポキシ基とメチル基が存在することにより際立っています。これらの置換は、その化学反応性と生物活性に大きく影響を与える可能性があり、さらなる研究開発のためのユニークな候補となります。
特性
CAS番号 |
371223-43-7 |
|---|---|
分子式 |
C27H25BrN2O4 |
分子量 |
521.4 g/mol |
IUPAC名 |
(4E)-5-(3-bromophenyl)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H25BrN2O4/c1-16(2)34-22-10-9-20(12-17(22)3)25(31)23-24(19-7-4-8-21(28)13-19)30(27(33)26(23)32)15-18-6-5-11-29-14-18/h4-14,16,24,31H,15H2,1-3H3/b25-23+ |
InChIキー |
JUKVNTDSTCHEAJ-WJTDDFOZSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)Br)/O)OC(C)C |
正規SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)Br)O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-2-pyridinylmethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12025309.png)
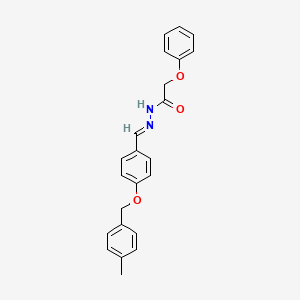
![N'-[(3Z)-1-Benzyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B12025328.png)

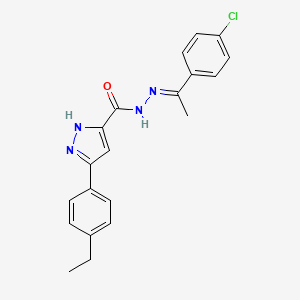
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B12025368.png)
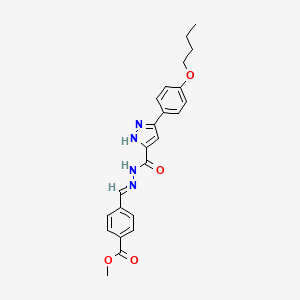
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025382.png)
![N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12025388.png)
![(3Z)-1-benzyl-5-bromo-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12025393.png)
![[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12025396.png)
